Cas no 1855875-60-3 (5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro-)
![5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro- structure](https://ja.kuujia.com/scimg/cas/1855875-60-3x500.png)
5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro- 化学的及び物理的性質
名前と識別子
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- 5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro-
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- MDL: MFCD26938625
- インチ: 1S/C7H10N4O/c8-11-7-9-3-5-4-12-2-1-6(5)10-7/h3H,1-2,4,8H2,(H,9,10,11)
- InChIKey: DJJPMYQZOZZSCC-UHFFFAOYSA-N
- ほほえんだ: C1(NN)=NC=C2COCCC2=N1
5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341626-0.5g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 0.5g |
$946.0 | 2023-09-03 | ||
Enamine | EN300-341626-0.1g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 0.1g |
$867.0 | 2023-09-03 | ||
Enamine | EN300-341626-10.0g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 10.0g |
$3131.0 | 2023-02-23 | ||
Enamine | EN300-341626-0.05g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 0.05g |
$827.0 | 2023-09-03 | ||
Enamine | EN300-341626-0.25g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 0.25g |
$906.0 | 2023-09-03 | ||
Enamine | EN300-341626-1.0g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-341626-5g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 5g |
$2858.0 | 2023-09-03 | ||
Enamine | EN300-341626-1g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 1g |
$986.0 | 2023-09-03 | ||
Enamine | EN300-341626-2.5g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 2.5g |
$1931.0 | 2023-09-03 | ||
Enamine | EN300-341626-5.0g |
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}hydrazine |
1855875-60-3 | 5.0g |
$2110.0 | 2023-02-23 |
5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro- 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro-に関する追加情報
5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro (CAS No. 1855875-60-3)
The compound 5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro (CAS No. 1855875-60-3) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are known for their versatile applications in drug design, organic electronics, and advanced materials synthesis.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents due to their ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. The hydrazine functional group present in this compound adds further complexity and reactivity, making it a valuable precursor for the synthesis of bioactive molecules.
The structure of 5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro consists of a fused pyrano-pyrimidine ring system with a hydrazine substituent at the 2-position. This unique architecture allows for diverse chemical transformations and functionalization strategies. Researchers have explored its use in the construction of heterocyclic frameworks that exhibit interesting electronic properties and biological activities.
In terms of synthesis, this compound can be prepared via a variety of methods including condensation reactions and cyclization processes involving appropriate starting materials such as hydrazines and carbonyl compounds. The optimization of these synthetic routes has been a focus of recent investigations to improve yield and selectivity while maintaining scalability for potential industrial applications.
One of the most promising applications of 5H-Pyrano[4,3-d]pyrimidine derivatives lies in their use as building blocks for advanced materials such as organic semiconductors and coordination polymers. Their ability to form stable π-conjugated systems makes them ideal candidates for applications in optoelectronics and energy storage devices.
Furthermore, the hydrazine group in this compound has been exploited in the development of selective sensors for various analytes including metal ions and small organic molecules. By incorporating this functional group into sensor designs, researchers have achieved high sensitivity and selectivity under physiological conditions.
The study of structure-property relationships in this compound has provided valuable insights into how subtle changes in molecular architecture can significantly impact its reactivity and functionality. For instance, variations in the substitution pattern or ring fusion have been shown to influence both electronic properties and biological activity.
In conclusion, 5H-Pyrano[4,3-d]pyrimidine, 2-hydrazinyl-7,8-dihydro (CAS No. 1855875-60-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working at the forefront of organic synthesis and materials science.
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